

# Application Note & Protocol: Preclinical Pharmacokinetic Study of (R)-(+)-Celiprolol-d9 HCl

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## Compound of Interest

Compound Name: (R)-(+)-Celiprolol-d9 Hydrochloride

Cat. No.: B590290

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed protocol for conducting a preclinical pharmacokinetic (PK) study of (R)-(+)-Celiprolol-d9 HCl, a deuterated isotopologue of the cardioselective  $\beta$ -blocker, Celiprolol. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life.[1][2][3] This protocol outlines the in-life study design, a robust bioanalytical method using LC-MS/MS for the quantification of (R)-(+)-Celiprolol-d9 HCl in plasma, and methods for data analysis.

## Introduction

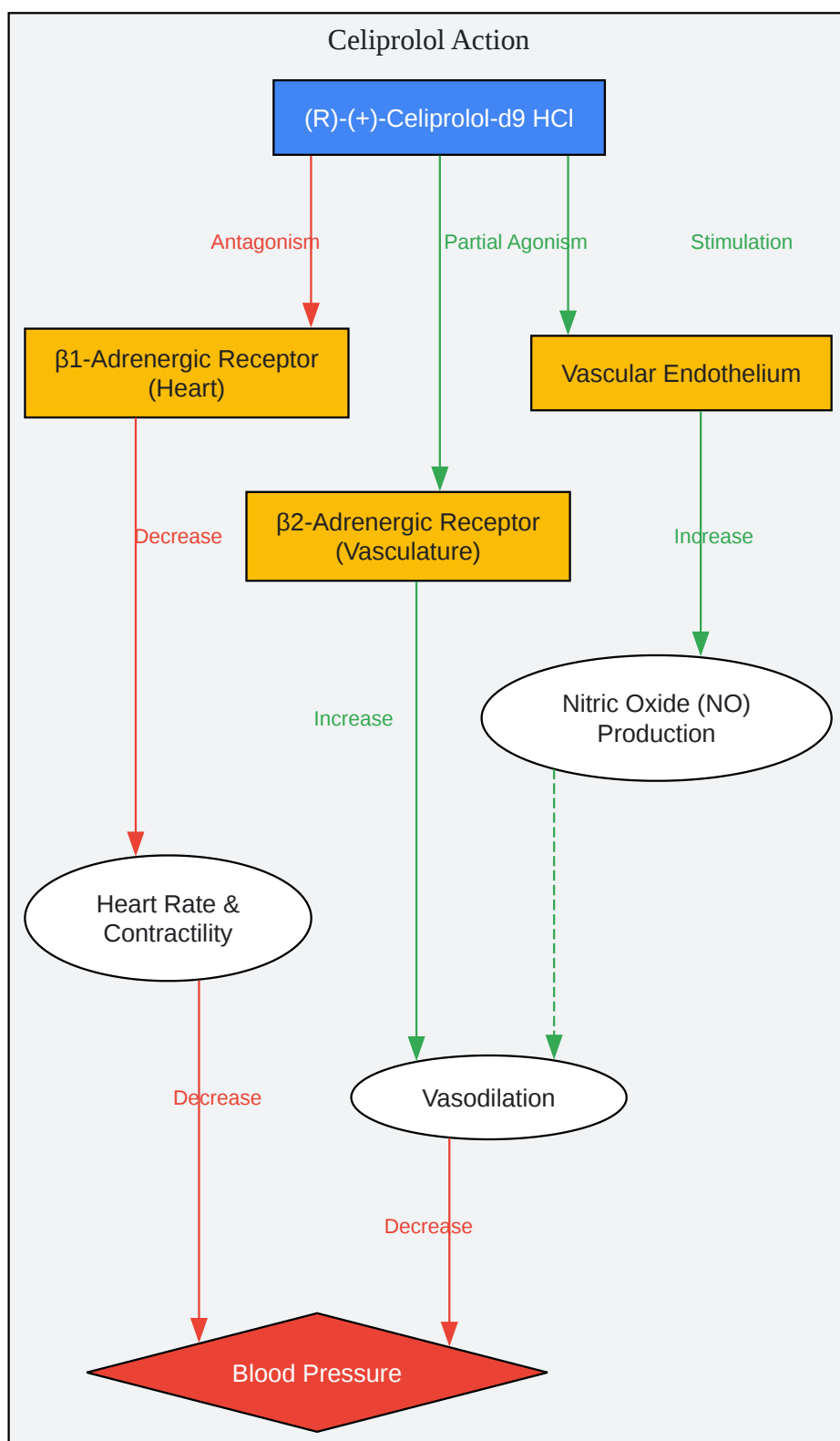
Celiprolol is a third-generation  $\beta$ -adrenoceptor antagonist used for treating hypertension and angina pectoris.[4][5] It exhibits a unique pharmacological profile as a selective  $\beta_1$ -receptor antagonist and a partial  $\beta_2$ -receptor agonist, which contributes to its vasodilating properties.[4][6][7] Celiprolol is minimally metabolized and is primarily excreted unchanged in urine and feces.[4][8][9]

The substitution of hydrogen with deuterium can increase the stability of C-H bonds, which can slow down metabolic processes governed by the kinetic isotope effect.[3] This alteration may lead to a reduced clearance rate and an extended plasma half-life compared to the non-deuterated counterpart.[1][2] Studying the pharmacokinetics of (R)-(+)-Celiprolol-d9 HCl is

crucial to determine if its deuteration provides a tangible therapeutic advantage, such as reduced dosing frequency or improved safety profile.[10] This protocol details a preclinical study in a rodent model to compare the pharmacokinetic profiles of deuterated and non-deuterated (R)-(+)-Celiprolol.

## Pharmacological Profile of Celiprolol

Celiprolol's primary mechanism of action involves the selective antagonism of  $\beta_1$ -adrenergic receptors in the heart.[11] This action reduces heart rate and cardiac contractility, thereby decreasing myocardial oxygen demand.[11] Concurrently, its partial agonist activity at  $\beta_2$ -adrenergic receptors in vascular smooth muscles leads to vasodilation.[11][12] Celiprolol may also stimulate the production of nitric oxide, further contributing to its vasodilatory and antihypertensive effects.[11]



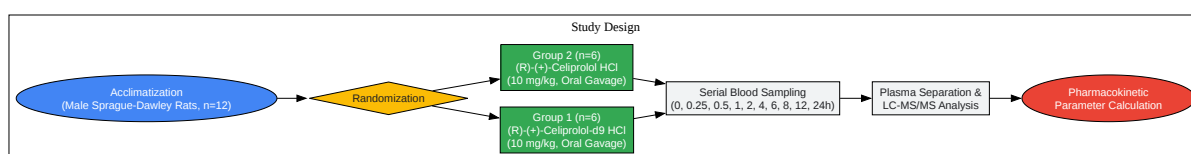
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Caption: Mechanism of action pathway for Celiprolol.

# Preclinical Pharmacokinetic Study Protocol

This protocol describes a single-dose, parallel-group pharmacokinetic study in male Sprague-Dawley rats to compare (R)-(+)-Celiprolol-d9 HCl with its non-deuterated counterpart.

## Experimental Design



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Caption: Parallel-group study design for the pharmacokinetic experiment.

## Materials and Reagents

- Test Articles: (R)-(+)-Celiprolol-d9 HCl (>98% purity), (R)-(+)-Celiprolol HCl (>98% purity)
- Internal Standard (IS): Metoprolol (>99% purity)
- Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade), K2-EDTA (for blood collection tubes)
- Animals: 12 male Sprague-Dawley rats (250-300g), fasted overnight before dosing.

## Animal Dosing and Sample Collection

- Acclimatization: House animals for at least 7 days under standard laboratory conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

- Fasting: Fast animals for 12 hours prior to dosing, with continued access to water.
- Dosing: Administer a single oral dose of 10 mg/kg of the respective test article formulated in 0.5% CMC.
- Blood Collection: Collect approximately 200  $\mu$ L of blood from the tail vein into K2-EDTA tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.
- Storage: Transfer the resulting plasma into clean polypropylene tubes and store at -80°C until bioanalysis.

## Bioanalytical Method: LC-MS/MS Quantification

This method is for the simultaneous quantification of (R)-(+)-Celiprolol-d9 HCl and its non-deuterated form in rat plasma.

- Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
- To a 50  $\mu$ L aliquot of plasma, add 150  $\mu$ L of ice-cold acetonitrile containing the internal standard (Metoprolol, 100 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 100  $\mu$ L of the supernatant to an HPLC vial for analysis.

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for accurate quantification.[\[13\]](#)

Parameter	Condition
LC System	Shimadzu Nexera X2 or equivalent
Mass Spectrometer	SCIEX QTRAP 6500+ or equivalent
Analytical Column	Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min)
Injection Volume	5 $\mu$ L
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 2

Table 1: Optimized LC-MS/MS instrumental parameters.

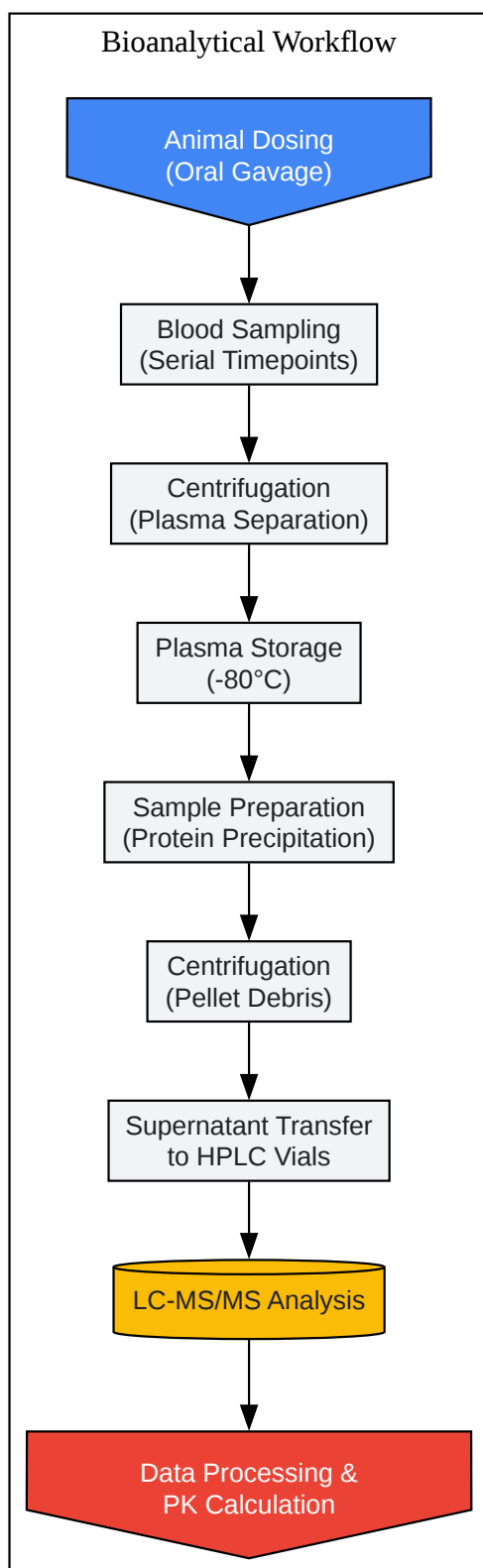
Analyte	Q1 (m/z)	Q3 (m/z)	Collision Energy (eV)
(R)-(+)-Celiprolol	380.2	251.1	25
(R)-(+)-Celiprolol-d9	389.3	251.1	25
Metoprolol (IS)	268.2	116.1	20

Table 2: Multiple Reaction Monitoring (MRM) transitions for analytes and internal standard. The transition for non-deuterated Celiprolol is based on published methods[13], while the deuterated version is adapted based on its mass shift.

- Prepare calibration standards in blank rat plasma over a concentration range of 1 - 2000 ng/mL.
- Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).
- Analyze calibration standards and QC samples with each batch of study samples to ensure accuracy and precision.

## Data Presentation and Analysis

### Experimental Workflow Visualization



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Caption: End-to-end workflow from animal dosing to data analysis.



## Representative Data (Hypothetical)

Concentration (ng/mL)	Analyte/IS Peak Area Ratio	Accuracy (%)
1.0	0.0052	104.0
5.0	0.0245	98.0
25.0	0.126	100.8
100.0	0.510	102.0
500.0	2.495	99.8
1000.0	5.050	101.0
2000.0	10.12	101.2

Table 3: Hypothetical calibration curve data for (R)-(+)-Celiprolol-d9 HCl in rat plasma. A linear regression with  $1/x^2$  weighting should yield an  $r^2 > 0.99$ .

## Pharmacokinetic Parameter Calculation

Plasma concentration-time data for each animal will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®. Key pharmacokinetic parameters to be determined include:

- C<sub>max</sub>: Maximum observed plasma concentration.
- T<sub>max</sub>: Time to reach C<sub>max</sub>.
- AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
- AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
- T<sub>1/2</sub>: Terminal elimination half-life.

- CL/F: Apparent total body clearance.
- Vz/F: Apparent volume of distribution.

Parameter	(R)-(+)-Celiprolol HCl	(R)-(+)-Celiprolol-d9 HCl
C <sub>max</sub> (ng/mL)	850 ± 150	920 ± 130
T <sub>max</sub> (hr)	2.0 ± 0.5	2.1 ± 0.6
AUC(0-inf) (hr*ng/mL)	4100 ± 650	5800 ± 720
T <sub>1/2</sub> (hr)	5.5 ± 0.8	7.8 ± 1.1
CL/F (L/hr/kg)	2.44 ± 0.38	1.72 ± 0.21

Table 4: Hypothetical mean (±SD) pharmacokinetic parameters following a single 10 mg/kg oral dose to rats. The expected outcome is an increased AUC and T<sub>1/2</sub> for the deuterated compound.

## Conclusion

The successful execution of this protocol will enable a direct comparison of the pharmacokinetic profiles of (R)-(+)-Celiprolol-d9 HCl and its non-deuterated parent drug. The primary hypothesis is that the deuterated compound will exhibit a lower clearance and a longer elimination half-life due to the kinetic isotope effect on its minimal metabolic pathways. Such a finding would suggest that (R)-(+)-Celiprolol-d9 HCl could offer a clinical advantage over the existing therapy, potentially allowing for less frequent dosing and a more stable plasma concentration profile. The robust LC-MS/MS method detailed herein ensures the generation of high-quality data suitable for regulatory submission and further drug development decisions.

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